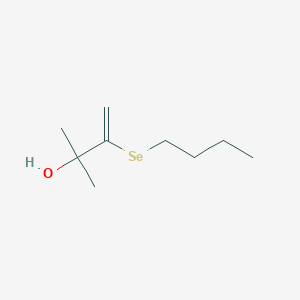

3-(Butylselanyl)-2-methylbut-3-en-2-ol

Description

Contextualization of Seleno-Organic Chemistry in Contemporary Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has carved a significant niche in modern chemical research. aatbio.com Initially explored in the 19th century, the field has burgeoned in recent decades, driven by the unique reactivity and properties imparted by the selenium atom. aatbio.comnih.gov Situated between sulfur and tellurium in the chalcogen group, selenium bestows properties that are distinct from its lighter and heavier congeners. wikipedia.org This has led to a wealth of applications for organoselenium compounds as reagents, intermediates, and catalysts in organic synthesis. windows.net Furthermore, the discovery of selenium's essential role in biological systems, primarily through the selenoamino acid selenocysteine, has spurred investigations into the medicinal and biochemical applications of synthetic organoselenium molecules. nih.govresearchgate.net

Significance of Organoselenium Functional Groups in Chemical Synthesis and Materials Science

The utility of organoselenium compounds in chemical synthesis is extensive, largely due to the versatile reactivity of selenium-containing functional groups. windows.net Selenides (R-Se-R'), diselenides (R-Se-Se-R), and selenols (R-SeH) are fundamental building blocks. wikipedia.org Selenols, for instance, are potent nucleophiles and are readily oxidized, making them valuable in a variety of transformations. rsc.org A key reaction in organic synthesis is the selenoxide elimination, where oxidation of a selenide (B1212193) to a selenoxide, followed by syn-elimination, provides a mild and efficient method for introducing double bonds into molecules. wikipedia.org

In materials science, the interest in organoselenium compounds is growing. They serve as precursors for the synthesis of metal selenide semiconductor materials, which have applications in electronics and photovoltaics. rsc.org The distinct electronic properties of selenium also make organoselenium compounds candidates for novel conductive polymers and other advanced materials.

Structural Specificity and Nomenclatural Basis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The compound 3-(Butylselanyl)-2-methylbut-3-en-2-ol possesses a unique arrangement of functional groups. Its structure is centered on a butene backbone, featuring a tertiary alcohol at the 2-position and a butylselanyl group at the 3-position.

According to IUPAC nomenclature rules for organoselenium compounds, the naming follows a systematic approach analogous to sulfur compounds. selleckchem.com The "selanyl" prefix denotes the R-Se- group attached to the parent molecule. In this case, a butyl group is attached to the selenium atom, hence "butylselanyl". This substituent is located at the third position of the "but-3-en-2-ol" parent chain. The parent chain itself is a four-carbon alkene ("but-3-ene") with a hydroxyl group ("-ol") at the second carbon and two methyl groups also at the second carbon.

Current State of Knowledge and Identified Research Gaps Pertaining to 3-(Butylselanyl)-2-methylbut-3-en-2-ol

A comprehensive survey of the scientific literature reveals a significant research gap concerning 3-(Butylselanyl)-2-methylbut-3-en-2-ol. To date, there are no published studies detailing its synthesis, characterization, or investigation of its chemical properties and potential applications. This absence of specific data highlights an unexplored area within organoselenium chemistry. While general methods for the synthesis of vinyl selenides exist, such as the addition of selenols to alkynes, the specific application of these methods to produce 3-(Butylselanyl)-2-methylbut-3-en-2-ol has not been documented.

Rationale and Objectives for Comprehensive Investigation of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The lack of information on 3-(Butylselanyl)-2-methylbut-3-en-2-ol presents a compelling rationale for its comprehensive investigation. The molecule's structure, combining a tertiary alcohol and a vinyl selenide, suggests the potential for interesting and useful chemical reactivity.

The primary objectives for a foundational study of this compound would be:

To develop a reliable and efficient synthetic route to 3-(Butylselanyl)-2-methylbut-3-en-2-ol. A plausible approach could involve the reaction of butaneselenol with 2-methylbut-3-yn-2-ol. wikipedia.org

To fully characterize the compound using modern spectroscopic techniques, including NMR (¹H, ¹³C, ⁷⁷Se), infrared spectroscopy, and mass spectrometry.

To investigate its fundamental chemical reactivity, including its susceptibility to oxidation, participation in elimination reactions, and potential for further functionalization at the alcohol or the carbon-selenium bond.

To perform an initial screening of its potential applications, for example, as a precursor to novel polymers or as a synthon in more complex organic syntheses.

Predicted Physicochemical Data

Given the absence of experimental data for 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the following table presents predicted physicochemical properties. These values are derived from calculations and by analogy to structurally related compounds. The molecular formula is C₉H₁₈OSe.

| Property | Predicted Value |

| Molecular Weight | 221.20 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Density | Estimated to be higher than water, likely >1.1 g/mL |

| Solubility | Expected to have low solubility in water, but good solubility in organic solvents |

Properties

CAS No. |

685570-19-8 |

|---|---|

Molecular Formula |

C9H18OSe |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-butylselanyl-2-methylbut-3-en-2-ol |

InChI |

InChI=1S/C9H18OSe/c1-5-6-7-11-8(2)9(3,4)10/h10H,2,5-7H2,1,3-4H3 |

InChI Key |

MZXJTGOKBYCOLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Se]C(=C)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Butylselanyl 2 Methylbut 3 En 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the most logical and strategic disconnection is at the C–Se bond, as this bond is central to the molecule's unique functionality.

This primary disconnection leads to two general synthetic approaches:

Addition to a C4 Framework: This strategy involves adding a butylselanyl group to a pre-existing four-carbon skeleton that already contains the tertiary alcohol and an appropriate unsaturated bond (alkyne or allene).

Coupling Reactions: This involves the coupling of a vinyl-containing fragment with a butylselanyl-containing fragment, often mediated by a transition metal catalyst.

The most promising precursor emerging from this analysis is 2-methylbut-3-yn-2-ol, a readily available alkynyl alcohol. wikipedia.org This precursor allows for the direct installation of the butylselanyl group onto the alkyne, which can then be selectively reduced if necessary, or can directly yield the desired vinyl selenide (B1212193) product. Another potential precursor is an allenic alcohol, which can undergo electrophilic addition reactions. nih.gov

Precursor Design and Selection for the Butylselanyl Moiety and the But-3-en-2-ol Framework

The success of any synthetic route hinges on the appropriate selection of precursors for each key fragment of the target molecule.

Butylselanyl Moiety Precursors: The butylselanyl group (BuSe-) can be generated from several stable and accessible selenium reagents. The choice of reagent depends on the specific reaction mechanism (nucleophilic, electrophilic, or radical).

| Reagent Type | Precursor Example | Intended Reactivity |

| Nucleophilic | Butaneselenol (BuSeH) | Forms butylselenolate (BuSe⁻) in the presence of a base. |

| Nucleophilic | Dibutyl diselenide ((BuSe)₂) | Can be reduced (e.g., with NaBH₄) to form butylselenolate. |

| Electrophilic | Butylselanyl chloride (BuSeCl) | Acts as a source of an electrophilic selenium atom (BuSe⁺). |

| Radical | Butaneselenol (BuSeH) | Can generate a butylselanyl radical (BuSe•) under radical initiation conditions. |

| Radical | Dibutyl diselenide ((BuSe)₂) | Can undergo homolytic cleavage to form two butylselanyl radicals. |

But-3-en-2-ol Framework Precursors: The 2-methylbut-3-en-2-ol framework can be constructed from simple starting materials or, more conveniently, derived from precursors that facilitate the introduction of the selenium moiety.

| Precursor | Synthesis Method | Rationale for Use |

| 2-Methylbut-3-yn-2-ol | Condensation of acetone and acetylene (Favorskii reaction). wikipedia.org | The terminal alkyne is an ideal electrophilic site for the addition of selenium nucleophiles or a substrate for radical additions and hydroselenation. |

| 2-Methylbut-3-en-2-ol | Selective hydrogenation of 2-methylbut-3-yn-2-ol using a Lindlar catalyst. prepchem.com | Can be used in reactions where the selenium group replaces a hydrogen or another leaving group on the double bond, though this is less direct. |

| 3-Methylbuta-1,2-dien-3-ol | Isomerization of 2-methylbut-3-yn-2-ol. | The allene (B1206475) structure provides a unique platform for electrophilic addition reactions. nih.gov |

Direct C-Se Bond Formation Strategies for 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The formation of the C-Se bond is the critical step in synthesizing the target molecule. Several modern organic chemistry methods can be employed to achieve this transformation.

Nucleophilic Selenylation Approaches (e.g., utilizing selenolates)

Nucleophilic addition of a selenolate anion to an alkyne is a straightforward and effective method for creating vinyl selenides. libretexts.org In this approach, butylselenolate (BuSe⁻), generated from butaneselenol or by reduction of dibutyl diselenide, attacks the terminal alkyne of 2-methylbut-3-yn-2-ol.

The reaction typically proceeds via an anti-addition mechanism, leading to the Z-isomer as the major product. However, the stereoselectivity can be influenced by reaction conditions.

Table 1: Proposed Nucleophilic Selenylation of 2-Methylbut-3-yn-2-ol

| Reagents | Base/Reducing Agent | Solvent | Conditions | Expected Outcome |

|---|---|---|---|---|

| BuSeH | NaH, KOH | THF, Ethanol | 0 °C to reflux | Predominantly (Z)-3-(butylselanyl)-2-methylbut-3-en-2-ol |

Electrophilic Selenylation Methods (e.g., using selenium halides)

Electrophilic selenylation involves the reaction of an electron-rich substrate, such as an alkene or allene, with an electrophilic selenium reagent like butylselanyl chloride (BuSeCl). nih.govthieme-connect.de The reaction of an electrophile with an allene can produce stereodefined allylic alcohols. nih.gov If 3-methylbuta-1,2-dien-3-ol is used as the precursor, the addition of BuSeCl followed by hydrolysis of the intermediate could yield the target compound.

This method often involves the formation of a cyclic seleniranium ion intermediate, and the subsequent attack by a nucleophile determines the final product's regiochemistry and stereochemistry. researchgate.net

Table 2: Proposed Electrophilic Selenylation Strategy

| Substrate | Se-Reagent | Solvent | Conditions | Expected Intermediate |

|---|---|---|---|---|

| 3-Methylbuta-1,2-dien-3-ol | BuSeCl | CH₂Cl₂ | -78 °C to RT | Seleniranium ion |

Radical-Mediated Selenylation Pathways

The addition of a selanyl (B1231334) radical (RSe•) across a carbon-carbon multiple bond is a powerful tool for C-Se bond formation. researchgate.net The butylselanyl radical can be generated from butaneselenol or dibutyl diselenide using a radical initiator (e.g., AIBN) or photochemical methods. This radical then adds to the alkyne precursor, 2-methylbut-3-yn-2-ol.

Radical additions to terminal alkynes often yield a mixture of E and Z isomers, as the intermediate vinyl radical may not be stereochemically rigid. organic-chemistry.org

Table 3: Proposed Radical-Mediated Selenylation of 2-Methylbut-3-yn-2-ol

| Selenium Source | Initiator | Solvent | Conditions | Expected Outcome |

|---|---|---|---|---|

| BuSeH | AIBN, heat | Benzene, Toluene | 80-110 °C | (E/Z)-mixture of the target compound |

Palladium-Catalyzed Cross-Coupling Reactions for C-Se Bond Formation

Palladium-catalyzed reactions offer a highly efficient and selective means of forming C-Se bonds. researchgate.net A particularly relevant method is the palladium-catalyzed hydroselenation of alkynes. This reaction involves the addition of a Se-H bond (from butaneselenol) across the triple bond of 2-methylbut-3-yn-2-ol.

These reactions are known for their high regio- and stereoselectivity, often favoring the syn-addition product, which would lead to the E-isomer of the target molecule. The mechanism typically involves oxidative addition of the Se-H bond to a Pd(0) complex, followed by migratory insertion of the alkyne and reductive elimination. youtube.comyoutube.com

Table 4: Proposed Palladium-Catalyzed Hydroselenation of 2-Methylbut-3-yn-2-ol

| Selenium Source | Catalyst | Ligand | Solvent | Conditions | Expected Outcome |

|---|---|---|---|---|---|

| BuSeH | Pd(PPh₃)₄ | - | THF | Room Temp. to 60 °C | Predominantly (E)-3-(butylselanyl)-2-methylbut-3-en-2-ol |

Strategies for the Formation of the Vinylic Alcohol Moiety in 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The vinylic alcohol portion of the target molecule is a tertiary allylic alcohol. The formation of such a functional group can be approached through several reliable synthetic methods.

While classic Aldol condensations typically lead to β-hydroxy carbonyl compounds, modifications of this reaction can be envisioned to access the desired tertiary allylic alcohol. A potential, albeit less direct, route could involve an Aldol-type reaction followed by subsequent transformations. For instance, the condensation of a suitable ketone with an α-halo-α,β-unsaturated ester, followed by reduction and elimination steps, could theoretically lead to the desired backbone. However, this approach is likely to be multi-step and may suffer from poor selectivity.

A more direct conceptual approach, though not a classic Aldol condensation, would involve the reaction of an enolate with a species that can introduce the vinyl group.

A highly effective and straightforward method for the synthesis of tertiary alcohols involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones. masterorganicchemistry.comkhanacademy.orgyoutube.commasterorganicchemistry.com To form the 2-methylbut-3-en-2-ol backbone, one could employ the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) or vinyllithium with acetone. wikipedia.org This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

Alternatively, the addition of methylmagnesium bromide or methyllithium to methyl vinyl ketone would also yield the desired tertiary allylic alcohol. However, with α,β-unsaturated ketones, there is a possibility of competing 1,4-conjugate addition, although Grignard and organolithium reagents generally favor 1,2-addition. pressbooks.pubdalalinstitute.comlibretexts.orglibretexts.org

Table 1: Comparison of Reagents for Tertiary Allylic Alcohol Synthesis

| Reagent Combination | Product | Advantages | Potential Disadvantages |

| Acetone + Vinylmagnesium bromide | 2-Methylbut-3-en-2-ol | High yield, commercially available starting materials. | Grignard reagents are moisture-sensitive. |

| Acetone + Vinyllithium | 2-Methylbut-3-en-2-ol | Often more reactive than Grignard reagents. | Can be more challenging to handle. |

| Methyl vinyl ketone + Methyllithium | 2-Methylbut-3-en-2-ol | Readily available starting materials. | Potential for 1,4-addition as a side reaction. acs.org |

Total Synthesis Approaches for 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Based on the strategies for forming the key functional groups, both linear and convergent synthetic routes can be proposed for the total synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol.

A linear synthesis would involve the sequential construction of the molecule. A plausible linear approach could start from a commercially available propargyl alcohol derivative, 2-methyl-3-butyn-2-ol. nbinno.comnih.gov This starting material already contains the tertiary alcohol and the carbon skeleton. The synthesis would then proceed by the addition of the butylselanyl group across the alkyne.

One potential route involves the hydrostannylation of 2-methyl-3-butyn-2-ol to form a vinylstannane intermediate. organic-chemistry.orgqub.ac.ukresearchgate.netnih.govresearchgate.net This can be followed by a Stille coupling reaction with a butylselenyl halide, although this is a less common application of the Stille coupling. A more direct and likely more effective approach would be the hydroselenation of the alkyne. This can be achieved through various methods, including radical or metal-catalyzed additions of butylselenol (BuSeH) or the reaction with dibutyl diselenide in the presence of a reducing agent. acs.orgchemeurope.com The regioselectivity of the addition would be a critical factor to control.

Scheme 1: Proposed Linear Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol Step 1: Hydroselenation of 2-methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol is reacted with butylselenol (BuSeH) under radical initiation (e.g., AIBN) or with a transition metal catalyst to promote the addition of the selenyl group across the triple bond. This would likely yield a mixture of E and Z isomers.

A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in a later step. For the target molecule, a convergent strategy could involve the preparation of a vinylic selenide fragment and its subsequent reaction with a ketone.

One possible convergent route would begin with the synthesis of (butylselanyl)acetylene. This could be achieved by reacting lithium acetylide with elemental selenium followed by alkylation with butyl bromide. The resulting (butylselanyl)acetylene can then be subjected to hydrozirconation followed by transmetalation to zinc to generate a vinylzinc reagent. nih.govacs.org This organometallic species can then be added to acetone in the presence of a suitable catalyst to furnish the desired tertiary allylic alcohol. nih.govacs.orgnih.govthieme-connect.com

Another convergent approach would involve the preparation of a vinylic Grignard or vinyllithium reagent bearing the butylselanyl group. For instance, 1-bromo-1-(butylselanyl)ethene could potentially be prepared and then converted to the corresponding Grignard or lithium reagent. Subsequent reaction with acetone would provide the target molecule.

Stereoselective Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The target molecule, 3-(butylselanyl)-2-methylbut-3-en-2-ol, possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). Therefore, the development of a stereoselective synthesis to obtain a single enantiomer is a relevant consideration.

The most direct approach to introduce chirality would be during the formation of the tertiary allylic alcohol. Asymmetric vinylation of a ketone is a well-established method for the enantioselective synthesis of chiral tertiary allylic alcohols. nih.govacs.orgnih.govthieme-connect.comnih.govacs.orgrsc.orgnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netorganic-chemistry.org

For a convergent synthesis, this would involve the asymmetric addition of a vinyl organometallic reagent to a ketone. For example, the addition of a vinylzinc reagent to acetone could be catalyzed by a chiral titanium-based Lewis acid, which has been shown to provide high enantioselectivities. acs.orgnih.gov

Table 2: Potential Catalysts for Asymmetric Vinylation

| Catalyst System | Ketone | Vinylating Agent | Reported Enantioselectivity |

| Pd₂(dba)₃ / Chiral phosphine (B1218219) ligand | Various cyclic ketones | Vinyl bromide | Moderate to high |

| Ti(OiPr)₄ / Chiral bis(sulfonamide) diol ligand | Various ketones | Vinylzinc reagent | Typically >90% ee nih.gov |

| Ti(OiPr)₄ / (S)-BINOL | Aromatic ketones | Vinylaluminum reagent | Excellent enantioselectivities organic-chemistry.org |

In a linear approach starting from an achiral precursor like 2-methyl-3-butyn-2-ol, achieving stereoselectivity would be more challenging. It would require a chiral catalyst for the hydroselenation step that could differentiate between the two faces of the alkyne, which is a less common transformation. Therefore, a convergent strategy employing an asymmetric vinylation of a ketone appears to be the most promising route for the stereoselective synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol.

Chiral Auxiliary-Based Approaches

While no specific chiral auxiliary-based methods for the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol have been reported, this strategy is a well-established tool in asymmetric synthesis and can be conceptually applied. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.

In the context of the target molecule, a chiral auxiliary could be attached to the 2-methyl-3-butyn-2-ol precursor, for example, by converting the hydroxyl group into a chiral ester or ether. This chiral moiety would then direct the facial addition of the butylselanyl group to the alkyne, leading to a diastereomeric mixture of products. The steric hindrance and electronic nature of the auxiliary would favor the formation of one diastereomer over the other.

An example of a chiral auxiliary that has been employed in the asymmetric synthesis of other complex molecules is a derivative of (-)-bornyl or (-)-menthyl alcohol. semanticscholar.org After the diastereoselective hydroselenation, the auxiliary would be cleaved to yield the enantiomerically enriched 3-(butylselanyl)-2-methylbut-3-en-2-ol.

Table 1: Potential Chiral Auxiliaries and Their Theoretical Application

| Chiral Auxiliary | Point of Attachment | Expected Diastereoselective Control |

| (-)-Menthol | Esterification with the hydroxyl group of the precursor | Steric hindrance from the bulky isopropyl group could direct the approach of the selenium reagent. |

| Evans Auxiliary (Oxazolidinone) | Acylation of the hydroxyl group | The chiral environment created by the oxazolidinone could bias the trajectory of the incoming selenylating agent. |

| Camphorsultam | Derivatization of the hydroxyl group | The rigid bicyclic structure can provide a well-defined chiral pocket, potentially leading to high diastereoselectivity. |

It is important to note that the development of such a method would require significant empirical optimization of the chiral auxiliary, the selenylating agent, and the reaction conditions to achieve high diastereoselectivity.

Asymmetric Catalytic Methodologies

Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer of the product over the other.

For the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, an asymmetric catalytic hydroselenation of 2-methyl-3-butyn-2-ol would be the ideal approach. While this specific reaction has not been documented, recent advances in catalysis have demonstrated the feasibility of asymmetric hydrofunctionalization of alkynes. acs.orgacs.org A hypothetical catalytic cycle could involve the coordination of a chiral transition metal complex (e.g., based on rhodium or palladium) to the alkyne, followed by the enantioselective addition of the butylselanyl group.

Organocatalysis is another promising avenue. Chiral organocatalysts, such as chiral amines or phosphoric acids, could potentially activate the alkyne or the selenium reagent, facilitating a stereoselective addition. For instance, an organocatalytic atroposelective hydroselenation of alkynes with selenols has been reported, leading to axially chiral vinyl selenides. acs.org While the target molecule is not axially chiral, the principles of organocatalytic activation and stereocontrol could be adapted.

Table 2: Potential Asymmetric Catalytic Systems for the Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

| Catalyst Type | Metal/Ligand System (Example) | Proposed Mechanism of Stereocontrol |

| Transition Metal Catalysis | Rhodium / Chiral Phosphine Ligand (e.g., BINAP) | The chiral ligand creates a dissymmetric coordination sphere around the metal, leading to enantioselective migratory insertion of the alkyne. |

| Organocatalysis | Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid) | The catalyst could protonate the alkyne, forming a chiral ion pair that reacts enantioselectively with the selenol. |

| Organocatalysis | Chiral Lewis Base (e.g., Cinchona Alkaloid Derivative) | The catalyst could activate the selenium reagent, forming a chiral selenylating species that adds to the alkyne with high enantioselectivity. |

The development of a successful asymmetric catalytic method would hinge on the design of a catalyst system that can effectively differentiate between the two prochiral faces of the alkyne in the precursor molecule.

Diastereoselective Control in Reaction Pathways

In cases where the substrate already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. For the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, this would be relevant if a chiral precursor, such as an enantiomerically pure form of a related propargylic alcohol, was used.

However, since the precursor 2-methyl-3-butyn-2-ol is achiral, diastereoselective control would primarily come into play if a chiral reagent or catalyst is used, as discussed in the previous sections. The interaction between the chiral entity (auxiliary or catalyst) and the substrate would create diastereomeric transition states, with the one leading to the major product being lower in energy.

The stereochemical outcome of the hydroselenation reaction (syn- or anti-addition) is also a critical aspect of diastereoselective control. The mechanism of the addition will dictate the relative orientation of the added hydrogen and butylselanyl groups. For example, a concerted syn-addition mechanism would lead to the Z-isomer, while a stepwise mechanism involving a trans-intermediate could result in the E-isomer. The choice of reagents and reaction conditions can often influence the stereochemical pathway of the reaction. For instance, the reaction of sodium selenide with an organic halide followed by addition to an alkyne has been shown to produce Z-vinyl selenides stereoselectively. researchgate.netdntb.gov.ua

Process Optimization and Scalability Considerations for 3-(Butylselanyl)-2-methylbut-3-en-2-ol Production

The successful transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the production of 3-(butylselanyl)-2-methylbut-3-en-2-ol, optimization would focus on the proposed hydroselenation of 2-methyl-3-butyn-2-ol.

Key parameters for optimization would include:

Reaction Temperature and Time: Determining the optimal temperature to achieve a reasonable reaction rate while minimizing side reactions and decomposition of the product. The reaction time would be monitored to ensure complete conversion of the starting material.

Concentration of Reactants: Optimizing the concentration of the alkyne precursor and the selenylating agent to maximize the reaction rate and yield, while considering solubility and safety aspects.

Catalyst Loading: In a catalytic approach, minimizing the amount of catalyst required without compromising the reaction efficiency is crucial for cost reduction.

Work-up and Purification: Developing a simple and efficient work-up procedure to remove byproducts and unreacted starting materials. The purification method (e.g., distillation, chromatography) should be scalable and economically viable.

For scalability, the use of readily available and inexpensive starting materials is a significant advantage. nih.gov The precursor, 2-methyl-3-butyn-2-ol, is a bulk chemical, which is favorable for large-scale production. The choice of the butylselanylating agent would also be critical. Using elemental selenium and a reducing agent to generate the active selenium species in situ could be a cost-effective approach.

The operational simplicity of the synthetic methodology is another important factor for scalability. nih.gov A one-pot reaction that avoids the isolation of intermediates would be preferable. Furthermore, the development of a continuous flow process could offer advantages in terms of safety, control, and efficiency for large-scale manufacturing.

Green Chemistry Principles Applied to the Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The application of green chemistry principles in the synthesis of organoselenium compounds is of growing importance to minimize the environmental impact of chemical processes. researchgate.netnih.govvapourtec.com For the proposed synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol, several green chemistry metrics and strategies can be considered.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. docbrown.infowikipedia.org The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The proposed hydroselenation of 2-methyl-3-butyn-2-ol with butylselenol is an addition reaction, which is inherently atom-economical.

CH₃C(OH)(CH₃)C≡CH + CH₃(CH₂)₃SeH → CH₃C(OH)(CH₃)CH=CHSe(CH₂)₃CH₃

Reaction Mass Efficiency (RME) is another important metric that takes into account the yield and the stoichiometry of the reactants, providing a more practical measure of the "greenness" of a reaction. Maximizing the yield and using stoichiometric amounts of reactants would improve the RME.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Ideally, the synthesis of 3-(butylselanyl)-2-methylbut-3-en-2-ol would be conducted in a green solvent or, even better, under solvent-free conditions. rsc.org

Table 3: Potential Green Solvents for the Synthesis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

| Solvent Type | Examples | Rationale for Use |

| Water | - | Non-toxic, non-flammable, and inexpensive. The reaction may require a phase-transfer catalyst if the reactants are not water-soluble. |

| Ionic Liquids | 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) | Non-volatile, thermally stable, and can be recycled. rsc.org |

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, and easily removed from the reaction mixture. |

| Bio-derived Solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable resources and often have a better environmental profile than traditional petrochemical solvents. |

Solvent-free reactions, where the reactants are mixed directly, often with mechanical stirring or grinding (mechanochemistry), represent the most environmentally friendly option as they eliminate solvent waste entirely. rsc.org The feasibility of a solvent-free approach for the synthesis of the target molecule would need to be investigated experimentally. Minimizing the volume of solvent used, even if a traditional solvent is necessary, is also a key principle of green chemistry.

Spectroscopic and Spectrometric Characterization Techniques for 3 Butylselanyl 2 Methylbut 3 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Multi-nuclear NMR experiments are essential for identifying the different types of atoms and their immediate surroundings within the 3-(Butylselanyl)-2-methylbut-3-en-2-ol molecule.

¹H NMR: Proton NMR provides a map of all hydrogen atoms. The chemical shift of each proton is influenced by the electron density of its local environment. For instance, the protons on the vinyl group are expected to appear at a lower field (higher ppm) compared to the aliphatic protons of the butyl group due to the deshielding effect of the double bond. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: Carbon-13 NMR reveals the chemical environment of each carbon atom. The spectrum distinguishes between sp³-hybridized carbons of the butyl group and the gem-dimethyl groups, the sp²-hybridized vinyl carbons, and the quaternary carbon atom bonded to the hydroxyl group. The carbon attached to the selenium atom is expected to show a characteristic chemical shift influenced by the heteroatom.

⁷⁷Se NMR: Selenium-77 NMR is a powerful tool for directly observing the selenium atom. Although ⁷⁷Se has a low natural abundance (7.63%) and a lower magnetogyric ratio compared to ¹H, it provides a unique spectral window. The chemical shift in ⁷⁷Se NMR is highly sensitive to the oxidation state and the nature of the organic substituents attached to the selenium atom, offering direct confirmation of the butylselanyl group's electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Butylselanyl)-2-methylbut-3-en-2-ol

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Butyl) | ~0.9 | ~13.8 |

| CH₂ (Butyl) | ~1.4 | ~22.9 |

| CH₂ (Butyl) | ~1.6 | ~32.5 |

| Se-CH₂ (Butyl) | ~2.8 | ~28.0 |

| C(CH₃)₂ | ~1.3 | ~29.5 |

| OH | Variable (broad s) | - |

| =CH₂ | ~5.2, ~5.4 | ~118.0 |

| C= | - | ~140.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons in the butyl group (e.g., between the CH₃ and the adjacent CH₂) and confirm their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique definitively assigns each proton signal to its corresponding carbon signal, for example, linking the vinyl proton signals to the vinyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the gem-dimethyl protons to the quaternary carbinol carbon and the adjacent vinyl carbon (C=). It would also show correlations from the Se-CH₂ protons of the butyl group to the vinyl carbon attached to selenium, confirming the position of the butylselanyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It can provide insights into the preferred conformation of the molecule, for instance, showing spatial proximity between the protons of the butyl group and the vinyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol. Aliphatic C-H stretching vibrations from the butyl and methyl groups would appear just below 3000 cm⁻¹. The C=C double bond stretch is expected to produce a moderate absorption band around 1620-1640 cm⁻¹. A strong C-O stretching band would also be visible, typically in the 1150-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would effectively complement the IR data. The C=C stretch, which may be weak in the IR, often gives a strong signal in the Raman spectrum. The C-Se bond stretch, which is often weak and difficult to observe in IR spectroscopy, typically appears as a distinct band in the Raman spectrum in the range of 500-600 cm⁻¹, providing direct evidence for the carbon-selenium bond.

Table 2: Key Vibrational Frequencies for 3-(Butylselanyl)-2-methylbut-3-en-2-ol

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (strong, broad) | Weak | Stretching |

| C-H (sp³) | 2850-2960 (strong) | Strong | Stretching |

| C-H (sp²) | 3010-3090 (medium) | Medium | Stretching |

| C=C | 1620-1640 (medium) | Strong | Stretching |

| C-O | 1150-1250 (strong) | Weak | Stretching |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated adduct like [M+H]⁺ with the calculated mass for the formula C₉H₁₈OSe, the elemental composition can be confirmed, ruling out other possible formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides powerful evidence for the molecule's structure. For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to an [M-H₂O]⁺ ion.

Loss of a butyl radical (•C₄H₉): Cleavage of the Se-C(butyl) bond would result in a significant fragment.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the tertiary alcohol center.

Cleavage of the C-C bond alpha to the hydroxyl group: This could lead to the formation of a stable acylium ion or other characteristic fragments.

Analyzing these fragmentation pathways allows for a piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the butylselanyl group, the tertiary alcohol, and the vinyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which induces electronic transitions from a ground state to an excited state. wikipedia.org In 3-(Butylselanyl)-2-methylbut-3-en-2-ol, the primary chromophores—the parts of the molecule that absorb light—are the carbon-carbon double bond (C=C) and the carbon-selenium (C-Se) bond. The non-bonding lone pair electrons on the oxygen and selenium atoms also play a crucial role in the molecule's electronic transitions.

The absorption of UV light by the molecule can promote electrons from several types of molecular orbitals, leading to characteristic absorption bands:

π → π* Transitions: Associated with the C=C double bond, these transitions are typically intense and occur at shorter wavelengths, generally below 200 nm for isolated alkenes. masterorganicchemistry.com However, the presence of substituents, particularly the selenium atom, can shift this absorption to longer wavelengths (a bathochromic shift).

n → π* Transitions: These are transitions of a non-bonding electron (from the selenium or oxygen atom) to the antibonding π* orbital of the double bond. These transitions are generally weak in intensity compared to π → π* transitions and appear at longer wavelengths. masterorganicchemistry.com

n → σ* Transitions: A non-bonding electron from the selenium or oxygen atom can be excited to an antibonding σ* orbital. The energy required for this transition is influenced by the electronegativity of the atoms involved. Given selenium's position in the periodic table, its lone pairs are relatively high in energy, and these transitions can be observed in the accessible UV region.

Hypothetical UV-Vis Absorption Data for 3-(Butylselanyl)-2-methylbut-3-en-2-ol

| Transition Type | Expected λmax Range (nm) | Relative Intensity (ε) | Chromophore |

| π → π | 210 - 240 | High | C=C conjugated with C-Se |

| n → π | > 280 | Low | C=O (from potential oxidation) |

| n → σ* | 220 - 260 | Medium | C-Se, C-O |

This table is predictive and based on the analysis of similar structural motifs.

X-ray Crystallography for Solid-State Structural Determination of 3-(Butylselanyl)-2-methylbut-3-en-2-ol and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the calculation of exact bond lengths, bond angles, and torsional angles.

For 3-(Butylselanyl)-2-methylbut-3-en-2-ol, a successful crystal structure determination would provide unambiguous proof of its molecular connectivity and conformation in the solid state. Key structural parameters that would be elucidated include:

The precise bond lengths of the C-Se, Se-Cbutyl, C=C, C-O, and C-C bonds.

The bond angles around the selenium atom (C-Se-C) and the tetrahedral carbon bearing the hydroxyl group.

The planarity of the vinyl group and the torsional angles describing the orientation of the butylselanyl and hydroxyisopropyl groups relative to the double bond.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Although a specific crystal structure for 3-(Butylselanyl)-2-methylbut-3-en-2-ol is not reported in the public domain, the presence of the selenium atom is particularly advantageous for crystallographic analysis. Selenium is a relatively heavy atom that scatters X-rays strongly, and its anomalous scattering properties can be exploited to solve the phase problem—a major challenge in determining crystal structures—using techniques like Multi-wavelength Anomalous Dispersion (MAD). nih.govvanderbilt.edursc.org This approach has been successfully used to determine the structures of complex biological macromolecules containing selenium. nih.govvanderbilt.edu

Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | Defines the crystal system and packing. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-Se, C=C). | Reveals bond order and electronic effects. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-O). | Determines local geometry (e.g., tetrahedral, trigonal planar). |

| Torsional Angles | The angle between planes defined by four connected atoms. | Describes the conformation of the molecule. |

| Non-covalent Interactions | Distances indicating hydrogen bonds or van der Waals forces. | Explains the solid-state packing and physical properties. |

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Absolute Configuration Assignment (if applicable)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for studying chiral molecules. mdpi.comnih.gov Chirality, or "handedness," arises in molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances. The resulting ECD or VCD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly its absolute configuration. researchgate.net

The applicability of these methods hinges on whether the molecule is chiral. Based on its systematic name, 3-(Butylselanyl)-2-methylbut-3-en-2-ol corresponds to the structure CH₃-C(OH)(CH₃)-C(SeBu)=CH₂. In this structure, the carbon atom C2 is bonded to a hydroxyl group, two methyl groups, and the C3 of the vinyl group. As C2 is bonded to two identical methyl groups, it is not a stereocenter. The molecule as a whole lacks a chiral center and a plane of symmetry cannot be readily identified due to free rotation, but it does not possess the non-superimposable mirror image property of a chiral compound.

Therefore, 3-(Butylselanyl)-2-methylbut-3-en-2-ol is an achiral molecule. As a result, it will not exhibit any differential absorption of circularly polarized light. Its ECD and VCD spectra would be silent (zero signal across all wavelengths). Consequently, chiroptical spectroscopic methods are not applicable for the structural analysis or assignment of absolute configuration for this specific compound, as there is no chirality to investigate.

While not applicable here, these techniques are invaluable for other organoselenium compounds that are chiral. mdpi.comresearchgate.net For such molecules, comparing experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations is a reliable method for unambiguously determining their absolute configuration in solution. mdpi.com

Chemical Reactivity and Transformational Chemistry of 3 Butylselanyl 2 Methylbut 3 En 2 Ol

Reactivity of the Alcohol Functionality in 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The tertiary nature of the alcohol in 3-(butylselanyl)-2-methylbut-3-en-2-ol significantly influences its reactivity. Tertiary alcohols are generally more resistant to oxidation and can readily undergo dehydration under acidic conditions.

The oxidation of tertiary alcohols is not facile under standard conditions that typically oxidize primary and secondary alcohols. Due to the absence of a hydrogen atom on the carbinol carbon, oxidation requires harsh conditions that lead to the cleavage of carbon-carbon bonds. In the context of 3-(butylselanyl)-2-methylbut-3-en-2-ol, the presence of the electron-rich vinyl selenide (B1212193) moiety further complicates oxidative transformations.

Strong oxidizing agents would likely lead to a complex mixture of products, potentially involving oxidation at the selenium center and cleavage of the C-Se bond, in addition to degradation of the organic framework. The Riley oxidation, which employs selenium dioxide (SeO2), is a known method for allylic oxidation. wikipedia.orgadichemistry.com In this case, it would likely target the allylic positions of the double bond rather than the tertiary alcohol itself. wikipedia.orgnih.gov

Table 1: Predicted Outcome of Oxidation Reactions on the Hydroxyl Group

| Oxidizing Agent | Predicted Outcome |

| Chromic Acid (H₂CrO₄) | No reaction at the alcohol; potential for oxidative cleavage of the C=C bond and oxidation of the selenide. |

| Potassium Permanganate (B83412) (KMnO₄) | No reaction at the alcohol under mild conditions; oxidative cleavage and selenide oxidation under harsh conditions. |

| Selenium Dioxide (SeO₂) | No direct oxidation of the tertiary alcohol; potential for allylic oxidation at the methyl group or the CH₂ of the butyl group. nih.gov |

The esterification of tertiary alcohols is notoriously challenging due to steric hindrance and the propensity for elimination (dehydration) under acidic catalysis. acs.orggoogle.com Direct Fischer esterification is generally ineffective. However, specific methods have been developed to overcome these limitations. For instance, the use of acyl chlorides or acid anhydrides with a non-nucleophilic base can lead to the formation of esters.

Similarly, the etherification of tertiary alcohols is not straightforward. The Williamson ether synthesis is not applicable as it requires the formation of an alkoxide and subsequent reaction with an alkyl halide, a process that would lead to elimination for a tertiary substrate. Acid-catalyzed etherification with another alcohol would also be dominated by dehydration of the tertiary alcohol. Gold-catalyzed allylic etherification of unactivated alcohols has been reported as a robust strategy. researchgate.net

The presence of the butylselanyl group might influence these reactions. The selenium atom could potentially coordinate with certain catalysts or reagents, either facilitating or hindering the reaction at the hydroxyl group.

Table 2: Plausible Conditions for Esterification and Etherification

| Reaction | Reagent(s) | Catalyst/Conditions | Predicted Product |

| Esterification | Acyl Chloride (RCOCl) | Pyridine or other non-nucleophilic base | 3-(Butylselanyl)-2-methylbut-3-en-2-yl ester |

| Etherification | Alkyl Triflate (ROTf) | Non-nucleophilic base | 2-Alkoxy-3-(butylselanyl)-2-methylbut-3-ene |

Substitution reactions at the tertiary, allylic carbon bearing the hydroxyl group are expected to proceed via an Sₙ1 mechanism. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water), leading to the formation of a tertiary, resonance-stabilized allylic carbocation. researchgate.nettandfonline.com This carbocation can then be attacked by a nucleophile.

The presence of the adjacent vinyl selenide moiety can influence the stability and reactivity of this carbocation intermediate. The selenium atom, with its lone pairs of electrons, can potentially participate in the stabilization of the positive charge through resonance.

Transformations Involving the Alkene Moiety of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The carbon-carbon double bond in 3-(butylselanyl)-2-methylbut-3-en-2-ol is part of a vinyl selenide system, which exhibits distinct reactivity compared to a simple alkene. The selenium substituent influences the regioselectivity and stereoselectivity of addition reactions.

Electrophilic addition to vinyl selenides is a well-documented process. The addition of electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) is expected to proceed via a bridged seleniranium ion intermediate. wiley-vch.de The regioselectivity of the subsequent nucleophilic attack is governed by both electronic and steric factors. In the case of hydrohalogenation, the addition is anticipated to follow a Markovnikov-type pattern, where the hydrogen atom adds to the less substituted carbon of the double bond.

The addition of selenium dihalides to unsaturated compounds has been shown to occur stereoselectively as an anti-addition. nih.gov

Table 3: Predicted Products of Electrophilic Addition

| Reagent | Intermediate | Predicted Major Product |

| Bromine (Br₂) | Bromonium/Seleniranium ion | 3,4-Dibromo-3-(butylselanyl)-2-methylbutan-2-ol |

| Hydrogen Bromide (HBr) | Carbocation/Seleniranium ion | 3-Bromo-3-(butylselanyl)-2-methylbutan-2-ol |

| Selenium Dichloride (SeCl₂) | Seleniranium ion | Product of anti-addition |

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. organic-chemistry.orgrsc.org In this two-step process, borane (B79455) (BH₃) adds across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. The regioselectivity is driven by steric factors, with the boron atom adding to the less sterically hindered carbon atom. For a vinyl selenide, this would place the boron on the terminal carbon. Subsequent oxidation replaces the boron with a hydroxyl group.

This reaction would lead to the formation of a diol, with the newly introduced hydroxyl group at the terminal position, demonstrating an anti-Markovnikov outcome. The reaction is also stereospecific, proceeding with syn-addition of the hydrogen and boron atoms. rsc.org

Table 4: Predicted Outcome of Hydroboration-Oxidation

| Step | Reagent(s) | Intermediate/Product |

| 1. Hydroboration | BH₃·THF | Organoborane intermediate |

| 2. Oxidation | H₂O₂, NaOH | 3-(Butylselanyl)-2-methylbutane-1,2-diol |

Epoxidation and Dihydroxylation Reactions

The vinyl moiety of 3-(butylselanyl)-2-methylbut-3-en-2-ol is susceptible to oxidation reactions such as epoxidation and dihydroxylation, which transform the carbon-carbon double bond into more functionalized structures.

Epoxidation: The reaction of the vinyl group with peroxy acids, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.com This reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. youtube.com This mechanism dictates a syn-addition, meaning the epoxide ring is formed on one face of the original double bond. masterorganicchemistry.com For 3-(butylselanyl)-2-methylbut-3-en-2-ol, this would yield (2-(butylselanyl)-1-methyloxiran-2-yl)ethan-1-ol. The selenium atom is generally stable under these conditions, although oxidation to the selenoxide can occur with excess m-CPBA. youtube.com

Dihydroxylation: Vicinal diols can be synthesized from the alkene through treatment with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). The reaction with OsO₄ is a highly reliable method that proceeds through a cyclic osmate ester intermediate. masterorganicchemistry.com This intermediate is then hydrolyzed (typically using a co-oxidant like N-methylmorpholine N-oxide, NMO) to release the diol and regenerate the catalytic OsO₄. libretexts.org Similar to epoxidation, dihydroxylation with OsO₄ is a syn-addition process, with both hydroxyl groups adding to the same face of the double bond. khanacademy.org This reaction would convert 3-(butylselanyl)-2-methylbut-3-en-2-ol into 1-(butylselanyl)-2-methylbutane-1,2,3-triol.

Table 1: Representative Oxidation Reactions of the Vinyl Group

| Reaction | Reagent | Product from 3-(butylselanyl)-2-methylbut-3-en-2-ol | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | (2-(butylselanyl)-1-methyloxiran-2-yl)ethan-1-ol | syn-addition |

| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. H₂O | 1-(butylselanyl)-2-methylbutane-1,2,3-triol | syn-addition |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The vinyl group in 3-(butylselanyl)-2-methylbut-3-en-2-ol can participate as a 2π-electron component in various cycloaddition reactions. However, the electron-donating nature of the selenide moiety can make it less reactive as a dienophile in normal-electron-demand Diels-Alder reactions. Its reactivity is significantly enhanced upon oxidation to the corresponding vinyl selenone, which is a potent Michael acceptor and dienophile.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.gov While vinyl selenides can react, the corresponding vinyl selenones show greater utility. For instance, vinyl selenones have been shown to react with dienes like cyclopentadiene (B3395910) to form bicyclic adducts. In an inverse-electron-demand Diels-Alder reaction, electron-rich vinyl selenides react with electron-deficient dienes, such as 2-pyrones, in the presence of a chiral catalyst to yield bicyclic lactones with high enantioselectivity. tandfonline.comacs.org

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the vinyl group (the dipolarophile) to form a five-membered heterocycle. mdpi.com This is a powerful method for heterocyclic synthesis. Vinyl selenides and their oxidized selenone counterparts can react with various 1,3-dipoles. For example, the reaction with nitrile oxides, generated in situ, leads to the formation of isoxazoles after a subsequent elimination step. nih.gov Similarly, reactions with azides can produce triazoles, and reactions with in situ generated azomethine ylides can yield substituted pyrrolizidines. nih.gov

Polymerization and Oligomerization Potential of the Vinyl Group

The vinyl group of 3-(butylselanyl)-2-methylbut-3-en-2-ol imparts the potential for this molecule to act as a monomer in polymerization reactions. Both radical and cationic polymerization pathways are conceivable, analogous to other vinyl compounds.

Radical Polymerization: Selenium-containing vinyl monomers, such as (p-phenylseleno)styrene, have been successfully polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov This method allows for the synthesis of polymers with controlled molecular weights and narrow distributions. nih.gov It is plausible that 3-(butylselanyl)-2-methylbut-3-en-2-ol could undergo similar radical-initiated polymerization, potentially initiated by agents like azobisisobutyronitrile (AIBN), to form a polymer with a poly(ethylene) backbone bearing butylselanyl and hydroxyisopropyl side groups. The polymerization would proceed via the repeated addition of the radical to the vinyl monomer. youtube.com

Cationic Polymerization: Cationic polymerization of vinyl ethers has been initiated using electrophilic selenium reagents, suggesting that selenium-containing compounds can be compatible with or even participate in cationic processes. rsc.orgx-mol.com The vinyl group in the target molecule could potentially be susceptible to cationic polymerization initiated by a strong acid or Lewis acid. However, the presence of the tertiary alcohol introduces a potential site for side reactions, such as dehydration, under strongly acidic conditions. Furthermore, water is generally avoided in cationic polymerizations as it can act as a chain-terminating agent. rsc.org

Reactivity of the Selenide Moiety in 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The selenium atom in 3-(butylselanyl)-2-methylbut-3-en-2-ol is a key reactive center, characterized by its nucleophilicity and its ability to exist in higher oxidation states.

Oxidation to Selenoxides and Selenones

The selenide moiety can be sequentially oxidized to a selenoxide and then to a selenone using common oxidizing agents. The first oxidation to the selenoxide is typically rapid, while the subsequent oxidation to the selenone requires stronger conditions or an excess of the oxidant because the electron density on the selenium atom is reduced. nih.gov

Common oxidants for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used for the selective oxidation to selenoxides at low temperatures.

meta-Chloroperoxybenzoic Acid (m-CPBA): A versatile oxidant capable of converting selenides to selenoxides and, with excess reagent, to selenones. nih.gov

Oxone® (Potassium Peroxymonosulfate): A greener and effective oxidant used for preparing vinyl selenones from vinyl selenides. masterorganicchemistry.com

Table 2: Oxidation States of the Selenium Moiety

| Selenium Moiety | Oxidation State of Se | Reagent for Formation |

|---|---|---|

| Selenide (R-Se-R') | +2 | (Starting Material) |

| Selenoxide (R-Se(O)-R') | +4 | H₂O₂, m-CPBA (1 equiv.) |

| Selenone (R-Se(O)₂-R') | +6 | m-CPBA (excess), Oxone® |

Selenoxide Elimination Reactions for Alkene Formation

Selenoxide elimination is a synthetically valuable reaction for introducing carbon-carbon double bonds. The process involves the oxidation of a selenide to the corresponding selenoxide, followed by a thermal syn-elimination. rsc.orgtandfonline.com This reaction proceeds through a five-membered cyclic transition state, requiring a syn-coplanar arrangement of the C-H and C-Se bonds. tandfonline.com Selenoxides are generally unstable and undergo elimination at mild temperatures, typically between -50 °C and 40 °C. rsc.org

In the case of the selenoxide derived from 3-(butylselanyl)-2-methylbut-3-en-2-ol, there are no β-hydrogens on the butyl group that can participate in a syn-elimination. However, if the initial compound were, for example, an alkylated derivative at the carbon bearing the selenium, this reaction would be highly relevant. The primary application of this reaction is the conversion of saturated systems into α,β-unsaturated ones.

Reactions with Electrophiles and Nucleophiles at the Selenium Center

The selenium atom in the butylselanyl group possesses lone pairs of electrons, rendering it nucleophilic. It can also be subject to attack by other nucleophiles, particularly when it is part of a more complex leaving group.

Reactions with Electrophiles: As a soft nucleophile, the selenium atom readily reacts with various electrophiles. A common reaction is the alkylation with alkyl halides (e.g., methyl iodide) to form trialkylselenonium salts. tandfonline.comtandfonline.com These salts are stable, crystalline solids and can be used in further synthetic transformations. The selenium atom's nucleophilicity is greater than that of its sulfur analog.

Reactions with Nucleophiles: While the selenide itself is not typically attacked by nucleophiles, the selenium center can become electrophilic and susceptible to nucleophilic attack in certain contexts. For instance, in hypervalent selenium intermediates, which can be formed during some substitution reactions, the selenium atom can accommodate more than two covalent bonds. nih.gov Nucleophilic substitution at the selenium atom is a known process, particularly in strained cyclic systems or when selenium is bonded to a good leaving group. nih.gov The general reactivity involves the attack of a nucleophile on the selenium atom, leading to the displacement of one of the organic substituents.

Ligand Exchange and Coordination Chemistry with Metal Centers

While no specific studies on the coordination chemistry of 3-(Butylselanyl)-2-methylbut-3-en-2-ol are documented, the selenium atom, with its lone pairs of electrons, would be the primary site for coordination to metal centers. Organoselenium compounds are known to act as ligands for a variety of transition metals. unav.eduacs.orgresearchgate.net The nature of the selenium atom as a "soft" donor makes it particularly suitable for forming stable complexes with soft metal ions like palladium(II), platinum(II), and copper(I). unav.edu

The coordination could occur in a monodentate fashion through the selenium atom. It is also conceivable that the hydroxyl group could participate in coordination, potentially leading to bidentate chelation, although this would depend on the specific metal center and reaction conditions. Ligand exchange reactions, where another ligand in a metal complex is displaced by the organoselenium compound, would be a common method to synthesize such complexes. youtube.com The strength of the metal-selenium bond would be a key factor in the stability and reactivity of the resulting coordination compounds.

Tandem and Cascade Reactions Involving Multiple Functional Groups of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The multifunctionality of 3-(Butylselanyl)-2-methylbut-3-en-2-ol makes it a hypothetical candidate for tandem or cascade reactions. Such reactions, where multiple transformations occur in a single pot, are highly efficient in organic synthesis. nih.gov

A plausible tandem reaction could involve the initial reaction at the allylic alcohol, for instance, an oxidation or a substitution, followed by a reaction involving the vinyl selenide moiety. For example, a directed epoxidation of the double bond, influenced by the adjacent hydroxyl group, could be followed by a selenium-mediated cyclization or rearrangement. nih.gov The interplay between the different functional groups would be crucial for the regio- and stereochemical outcome of such cascade processes.

Regioselectivity, Stereoselectivity, and Mechanistic Studies of Key Transformations of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Without experimental data, any discussion of regioselectivity and stereoselectivity remains speculative. However, established principles can guide predictions.

Regioselectivity: In electrophilic additions to the double bond, the selenium atom's electronic properties would influence the regiochemical outcome. The selanyl (B1231334) group could direct incoming electrophiles to either the alpha or beta carbon of the vinyl group. Similarly, reactions involving the allylic system could proceed with or without allylic rearrangement, leading to different constitutional isomers. stackexchange.com

Stereoselectivity: The presence of a chiral center at the tertiary alcohol could, in principle, direct the stereochemical course of subsequent reactions on the double bond, leading to diastereoselective outcomes. For example, a directed epoxidation would likely occur on the face of the double bond syn to the hydroxyl group. nih.gov

Kinetic Isotope Effects and Reaction Order Determination

Mechanistic studies of reactions involving this compound would likely employ techniques such as the determination of kinetic isotope effects (KIEs). nih.govnih.govnih.gov For instance, by replacing specific hydrogen atoms with deuterium, one could probe whether a particular C-H bond is broken in the rate-determining step of a reaction. This is a powerful tool for elucidating reaction mechanisms, particularly for complex processes like allylic oxidations or rearrangements. nih.govwikipedia.org The reaction order with respect to the reactants would be determined by systematically varying their concentrations and observing the effect on the reaction rate, providing further mechanistic insights.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is fundamental to understanding a reaction mechanism. For reactions involving 3-(Butylselanyl)-2-methylbut-3-en-2-ol, various spectroscopic techniques like NMR, IR, and mass spectrometry would be employed to detect and characterize any transient species. bohrium.com In reactions involving the selenium center, intermediates such as selenonium ions or species resulting from oxidative addition to a metal catalyst could be formed. bohrium.com Trapping experiments, where a reactive species is intercepted by a trapping agent, could also provide evidence for the existence of short-lived intermediates.

Computational and Theoretical Chemistry Studies of 3 Butylselanyl 2 Methylbut 3 En 2 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding in 3-(Butylselanyl)-2-methylbut-3-en-2-ol

Quantum chemical calculations are fundamental to describing the electronic environment of a molecule. These methods provide a detailed picture of how electrons are distributed and how atoms are connected, defining the molecule's stability and reactivity.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, or its equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy on the potential energy surface. For organoselenium compounds, a combination of Density Functional Theory (DFT) and ab initio methods is typically employed.

DFT methods, particularly those using hybrid functionals like B3LYP or B3PW91, have been shown to provide a reliable balance between computational cost and accuracy for geometries and energies of organoselenium compounds. acs.orgacs.org The choice of basis set is also critical; Pople-style basis sets such as 6-311G(d,p) or the more extensive 6-311G(2df,p) are often recommended for an accurate description of selenium's electron configuration. acs.org For higher accuracy, post-Hartree-Fock ab initio methods like second-order Møller-Plesset perturbation theory (MP2) can be used, though at a greater computational expense. aip.org

A hypothetical geometry optimization of 3-(butylselanyl)-2-methylbut-3-en-2-ol using the B3LYP/6-311G(d,p) level of theory would yield precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformer. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. acs.org

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for 3-(Butylselanyl)-2-methylbut-3-en-2-ol (B3LYP/6-311G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | Se | C(vinyl) | - | - | 1.915 |

| C(vinyl) | C(quat) | - | - | 1.348 | |

| C(quat) | O | - | - | 1.435 | |

| Se | C(butyl) | - | - | 1.970 | |

| Bond Angle (°) ** | C(butyl) | Se | C(vinyl) | - | 98.5 |

| Se | C(vinyl) | C(quat) | - | 124.2 | |

| O | C(quat) | C(vinyl) | - | 108.9 | |

| Dihedral Angle (°) ** | C(butyl) | Se | C(vinyl) | C(quat) | -115.0 |

To delve deeper into the nature of chemical bonding, specialized analyses are applied to the calculated electron density.

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. This method quantifies charge distribution through NBO atomic charges and analyzes donor-acceptor interactions. For 3-(butylselanyl)-2-methylbut-3-en-2-ol, NBO analysis would reveal the polarization of the C-Se bond, with selenium typically carrying a partial negative charge due to its electronegativity relative to carbon. acs.org It can also highlight hyperconjugative interactions, such as the donation of electron density from the selenium lone pair (nSe) into an adjacent antibonding orbital (e.g., π*C=C), which can influence the molecule's conformation and reactivity. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds based on the topology of the electron density (ρ). pitt.edu The analysis identifies critical points in the electron density. The presence of a bond path and a bond critical point (BCP) between two nuclei is a necessary and sufficient condition for a chemical bond. pitt.edu Properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the bond. For the C-Se covalent bond, one would expect a significant ρBCP value and a negative Laplacian, indicative of a shared-shell interaction. acs.org QTAIM is also adept at identifying weaker non-covalent interactions, such as intramolecular hydrogen bonds involving the hydroxyl group, which can stabilize certain conformations. acs.orgnih.gov

Interactive Table 2: Hypothetical NBO and QTAIM Data for Key Bonds

| Bond | NBO Charge (Se) | NBO Charge (C) | QTAIM ρBCP (a.u.) | QTAIM ∇²ρBCP (a.u.) |

| Se-C(vinyl) | -0.25 e | +0.10 e | 0.185 | -0.210 |

| Se-C(butyl) | -0.25 e | +0.05 e | 0.170 | -0.195 |

Conformational Analysis and Potential Energy Surface Mapping of 3-(Butylselanyl)-2-methylbut-3-en-2-ol

The flexibility of the butyl group and rotation around the Se-C(vinyl) bond mean that 3-(butylselanyl)-2-methylbut-3-en-2-ol can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers separating them.

This is typically done by mapping the potential energy surface (PES). A relaxed PES scan is performed by systematically rotating key dihedral angles (e.g., Cbutyl-Se-Cvinyl-Cquat and Se-Cvinyl-Cquat-O) and calculating the energy at each step, allowing all other geometrical parameters to relax. researchgate.net This process identifies low-energy regions corresponding to stable or metastable conformers. The transition states connecting these conformers can then be precisely located. The results of a PES scan reveal the relative populations of different conformers at a given temperature and provide insight into the molecule's dynamic behavior. For this molecule, key interactions governing conformational preference would include steric hindrance between the bulky butyl and 2-methylbut-3-en-2-ol groups, as well as potential weak intramolecular hydrogen bonding between the hydroxyl proton and the selenium atom's lone pair. acs.orgnih.gov

Spectroscopic Property Prediction for 3-(Butylselanyl)-2-methylbut-3-en-2-ol (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Spectroscopy: DFT calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net For organoselenium compounds, the prediction of ⁷⁷Se NMR chemical shifts is particularly valuable. Relativistic effects can be significant for heavy atoms like selenium, and methods like the Zeroth-Order Regular Approximation (ZORA) may be employed for higher accuracy. nih.govacs.org ¹H and ¹³C NMR spectra are also readily calculated. Predictions are often improved by averaging the results over a Boltzmann-weighted ensemble of low-energy conformers identified during the conformational analysis. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations, typically performed at the same level of theory as the geometry optimization, yield a theoretical infrared (IR) spectrum. acs.org Characteristic peaks, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H and C-Se stretching and bending modes, can be assigned. Calculated frequencies are often systematically scaled to correct for anharmonicity and method/basis set limitations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. acs.orgnih.gov For 3-(butylselanyl)-2-methylbut-3-en-2-ol, TD-DFT would likely predict π→π* transitions associated with the vinyl group and n→σ* or n→π* transitions involving the selenium lone pairs.

Interactive Table 3: Hypothetical Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 135.2 ppm | C(vinyl)-Se |

| Chemical Shift (δ) | 128.8 ppm | C(quat)=C | |

| ⁷⁷Se NMR | Chemical Shift (δ) | 350 ppm | R-Se-Vinyl |

| IR | Frequency (ν) | 3450 cm⁻¹ (broad) | O-H stretch |

| Frequency (ν) | 1645 cm⁻¹ | C=C stretch | |

| UV-Vis | λmax | 235 nm | π→π* |

Reaction Mechanism Elucidation through Computational Modeling of 3-(Butylselanyl)-2-methylbut-3-en-2-ol Transformations

Computational chemistry is a powerful tool for exploring the potential reactivity of a molecule. By modeling reaction pathways, one can determine activation energies and reaction thermodynamics, providing a detailed mechanistic understanding that can be difficult to obtain experimentally.

For 3-(butylselanyl)-2-methylbut-3-en-2-ol, several transformations could be investigated. A notable example is the electrophilic addition to the carbon-carbon double bond, a characteristic reaction of alkenes. researchgate.netmdpi.com The presence of the selenium atom can influence the regioselectivity of this addition. Another relevant pathway could be the ozonolysis of the double bond, a reaction well-studied for allylic alcohols. tandfonline.comdntb.gov.ua

To model a reaction, one must first identify the structures of the reactants, products, and any intermediates. The highest energy point along the lowest energy path between a reactant and product is the transition state (TS). Locating this first-order saddle point on the PES is a critical step. Various algorithms are used to find the TS, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This involves following the path of steepest descent from the TS downhill to the connected reactant and product (or intermediate) minima. mdpi.com An IRC calculation confirms that the identified TS correctly connects the intended species on the reaction pathway. The energy difference between the reactants and the TS gives the activation energy barrier (Ea), which is the primary determinant of the reaction rate. By mapping the full energy profile, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism is achieved. nih.gov

No Computational Studies Found for 3-(Butylselanyl)-2-methylbut-3-en-2-ol